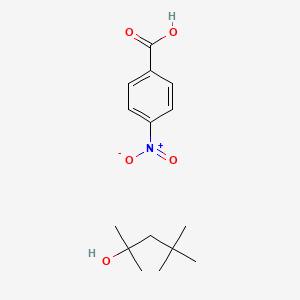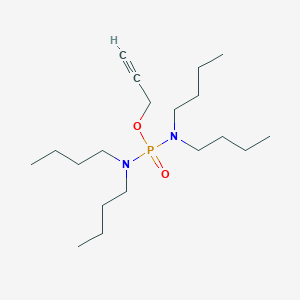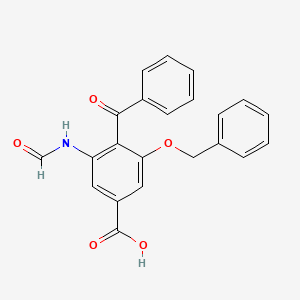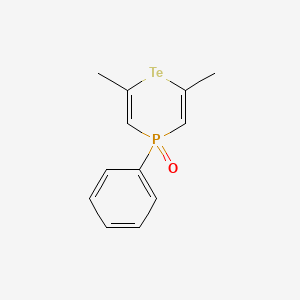![molecular formula C18H12ClNO2S2 B14629528 10H-Phenothiazine, 3-[(4-chlorophenyl)sulfonyl]- CAS No. 58010-07-4](/img/structure/B14629528.png)
10H-Phenothiazine, 3-[(4-chlorophenyl)sulfonyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10H-Phenothiazine, 3-[(4-chlorophenyl)sulfonyl]-: is a derivative of phenothiazine, a heterocyclic compound that has been widely studied for its diverse chemical and biological properties. This compound is characterized by the presence of a sulfonyl group attached to a chlorophenyl ring, which is further connected to the phenothiazine core. Phenothiazine derivatives have been extensively used in medicinal chemistry, particularly in the development of antipsychotic and antihistaminic drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 10H-Phenothiazine, 3-[(4-chlorophenyl)sulfonyl]- typically involves the reaction of 10H-phenothiazine with 4-chlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The phenothiazine core can undergo oxidation to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3) in sulfuric acid (H2SO4).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated or nitrated phenothiazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 10H-Phenothiazine, 3-[(4-chlorophenyl)sulfonyl]- is used as a building block in organic synthesis, particularly in the development of new materials and catalysts .
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine: Phenothiazine derivatives are known for their antipsychotic and antihistaminic effects. This specific derivative may have similar applications, although further research is needed to confirm its efficacy and safety .
Industry: In the industrial sector, phenothiazine derivatives are used as stabilizers for polymers and as intermediates in the synthesis of dyes and pigments .
Mecanismo De Acción
The mechanism of action of 10H-Phenothiazine, 3-[(4-chlorophenyl)sulfonyl]- is not fully understood. it is believed to involve interactions with various molecular targets, including enzymes and receptors. The sulfonyl group may enhance the compound’s ability to interact with biological membranes and proteins, potentially leading to its observed biological effects .
Comparación Con Compuestos Similares
Phenothiazine: The parent compound, known for its antipsychotic and antihistaminic properties.
Chlorpromazine: A well-known antipsychotic drug derived from phenothiazine.
Promethazine: An antihistaminic drug also derived from phenothiazine.
Uniqueness: 10H-Phenothiazine, 3-[(4-chlorophenyl)sulfonyl]- is unique due to the presence of the sulfonyl group, which may confer distinct chemical and biological properties compared to other phenothiazine derivatives. This structural modification can influence the compound’s reactivity, solubility, and interaction with biological targets .
Propiedades
Número CAS |
58010-07-4 |
|---|---|
Fórmula molecular |
C18H12ClNO2S2 |
Peso molecular |
373.9 g/mol |
Nombre IUPAC |
3-(4-chlorophenyl)sulfonyl-10H-phenothiazine |
InChI |
InChI=1S/C18H12ClNO2S2/c19-12-5-7-13(8-6-12)24(21,22)14-9-10-16-18(11-14)23-17-4-2-1-3-15(17)20-16/h1-11,20H |
Clave InChI |
PRESJLIVVJBCFS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC3=C(S2)C=C(C=C3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


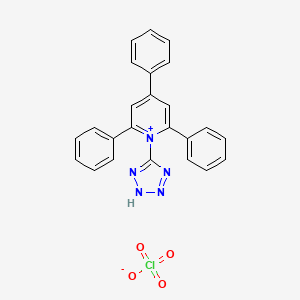
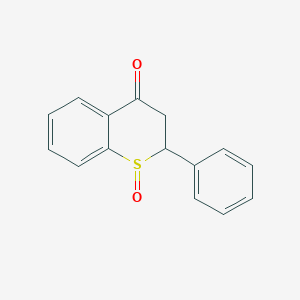
![6-Chloro-3-(chloromethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14629457.png)
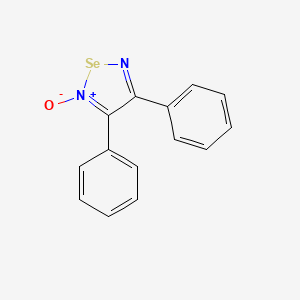
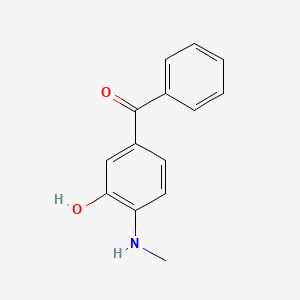
![Acetic acid, [[(benzoylamino)methyl]thio]-](/img/structure/B14629479.png)
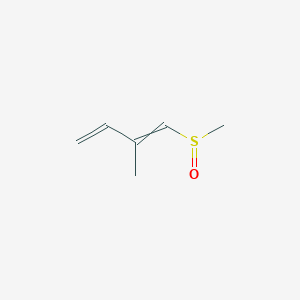

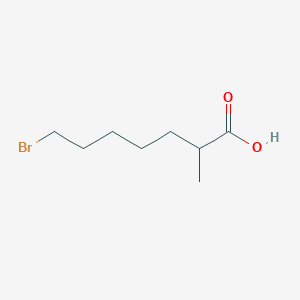
![(2R)-2-[4-Chloro-5-methyl-2-(propan-2-yl)phenoxy]propanoic acid](/img/structure/B14629496.png)
